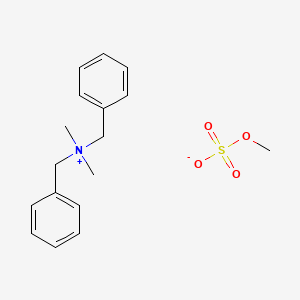

Dibenzyldimethylammonium methyl sulphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

74070-70-5 |

|---|---|

Molecular Formula |

C17H23NO4S |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

dibenzyl(dimethyl)azanium;methyl sulfate |

InChI |

InChI=1S/C16H20N.CH4O4S/c1-17(2,13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16;1-5-6(2,3)4/h3-12H,13-14H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI Key |

BLHUAXIDWCQEPL-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(CC1=CC=CC=C1)CC2=CC=CC=C2.COS(=O)(=O)[O-] |

Origin of Product |

United States |

The Landscape of Quaternary Ammonium Compounds in Modern Chemistry

Quaternary ammonium (B1175870) compounds (QACs) represent a broad class of organic salts with a positively charged polyatomic ion of the structure [NR4]+, where R can be an alkyl or aryl group. wikipedia.org These compounds are permanently charged, irrespective of the pH of their solution. wikipedia.org Their significance in modern chemical science is multifaceted, with applications ranging from synthetic chemistry to materials science.

One of the most prominent roles of QACs in chemical research is their function as phase-transfer catalysts (PTCs). princeton.educore.ac.ukcrdeepjournal.org This catalytic process facilitates the reaction between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. princeton.edu The QAC cation transports a reactant, typically an anion, from the aqueous phase to the organic phase, where the reaction can proceed. princeton.edu This technique offers numerous advantages, including the use of less expensive and milder reagents, reduced reaction times, and increased yields, making it a valuable tool in green chemistry. biomedres.us

Beyond their catalytic activity, QACs are integral to the development of ionic liquids and surfactants. Their tunable nature, allowing for the modification of both the cation and the anion, enables the design of compounds with specific physicochemical properties for various applications.

The Dibenzyldimethylammonium Cation: a Closer Look at Structure and Function

The structure of the dibenzyldimethylammonium (B84762) cation is crucial to its function in academic investigations. For instance, in the context of phase-transfer catalysis, the lipophilicity of the benzyl (B1604629) groups enhances the solubility of the cation in organic solvents, a key factor for its efficiency as a catalyst. The arrangement of the substituents around the positively charged nitrogen atom also creates a specific steric environment that can influence the selectivity of the reactions it catalyzes.

Charting the Course: Research Objectives for Dibenzyldimethylammonium Methyl Sulphate Studies

Quaternization Reactions for Dibenzyldimethylammonium Salt Synthesis

The formation of this compound involves the conversion of the tertiary amine, N,N-dibenzylmethylamine, into a quaternary ammonium (B1175870) salt. This transformation is a cornerstone of amine chemistry, relying on the nucleophilicity of the nitrogen atom.

Menshutkin Reaction Pathways and Alkylation by Dimethyl Sulphate

The most direct and widely utilized method for synthesizing quaternary ammonium salts is the Menshutkin reaction. wikipedia.org Named after its discoverer, Nikolai Menshutkin, this reaction involves the alkylation of a tertiary amine with an alkyl halide or a similar alkylating agent. wikipedia.org In the specific synthesis of this compound, the tertiary amine N,N-dibenzylmethylamine acts as the nucleophile, attacking the electrophilic methyl group of dimethyl sulphate.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. rsc.org This pathway involves a single transition state where the nitrogen-carbon bond is forming concurrently with the breaking of the carbon-oxygen bond in the dimethyl sulphate. The reaction rate is dependent on the concentration of both the tertiary amine and the alkylating agent. researchgate.net A key feature of the Menshutkin reaction is the formation of a polar, charged transition state from neutral reactants. researchgate.net The negative value for the entropy of activation (ΔS*) in similar quaternization reactions indicates that the transition state is highly ordered and structured, with significant charge separation. researchgate.net

The choice of dimethyl sulphate as the alkylating agent is significant. It is a potent and efficient methylating agent for organic synthesis. The reactivity of alkylating agents in Menshutkin reactions typically follows the order of iodides > bromides > chlorides, reflecting the leaving group's ability. wikipedia.org Dimethyl sulphate serves as an effective alternative to alkyl halides.

Solvent-Mediated Synthetic Approaches and Optimization Strategies

The solvent plays a critical role in the Menshutkin reaction, significantly influencing the reaction rate and yield by stabilizing the polar transition state. nih.govresearchgate.net The dramatic increase in reaction rate with solvent polarity was a key observation in Menshutkin's original work. researchgate.net

N,N-Dimethylformamide (DMF) is a common and effective solvent for conducting Menshutkin reactions. nih.govwikipedia.org As a polar aprotic solvent, DMF possesses a high dielectric constant and a large dipole moment, which allows it to effectively solvate cations. wikipedia.orgnih.gov This property is particularly advantageous for SN2 reactions. nih.gov DMF efficiently stabilizes the developing positive charge on the nitrogen atom in the transition state and the resulting quaternary ammonium cation. Because it does not readily solvate anions (the methyl sulphate counter-ion in this case), the nucleophilicity of the starting amine is not significantly diminished. This leads to an acceleration of the reaction rate compared to nonpolar solvents.

A variety of other solvents can be employed to optimize the synthesis of quaternary ammonium salts, with the choice often depending on desired reaction times, temperature control, and downstream processing. These can be broadly categorized:

Polar Aprotic Solvents: Besides DMF, other solvents in this class like acetonitrile (B52724) and acetone (B3395972) are frequently used. nih.gov They facilitate the reaction by stabilizing the polar transition state, leading to faster reaction rates. nih.gov

Polar Protic Solvents: Alcohols such as methanol (B129727) and ethanol (B145695) are also common solvents for quaternization reactions. wikipedia.orgrsc.org While they can solvate both the cation and the anion, their high polarity still provides a significant rate enhancement over nonpolar options. Methanol, for instance, has been found to be a suitable solvent for similar quaternization processes. rsc.org

Solvent-Free Synthesis: An alternative and environmentally favorable approach is to conduct the quaternization without any solvent. google.comgoogle.comumich.edu This high-temperature method involves reacting the molten tertiary amine directly with dimethyl sulphate. google.comgoogle.com The exothermic nature of the reaction is used to maintain the mixture above the melting point of the final quaternary ammonium salt product. google.comgoogle.com This approach offers economic and environmental advantages by eliminating the need for solvent purchase, handling, and disposal. google.com

The impact of the solvent on reaction kinetics is significant, as demonstrated by the relative rate constants for the quaternization of triethylamine (B128534) with ethyl iodide in various media.

Interactive Table: Relative Rate Constants of a Menshutkin Reaction in Various Solvents

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

|---|---|---|

| Hexane | 1.9 | 1 |

| Benzene | 2.3 | 80 |

| Acetone | 20.7 | 6,700 |

| Nitrobenzene | 34.8 | 28,000 |

| Acetonitrile | 37.5 | 36,500 |

Data derived from analogous SN2 quaternization reactions, illustrating the general trend of solvent effects.

Phase-Transfer Catalyzed Synthesis Methodologies

Phase-transfer catalysis (PTC) is a powerful methodology for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. tcichemicals.com In this context, quaternary ammonium salts, such as this compound, are not typically synthesized via PTC but are themselves the catalysts. tcichemicals.comcatalysis.blog

The principle of PTC involves a catalyst (the quaternary ammonium salt) that can transport a reactant anion from the aqueous phase into the organic phase where the reaction with an organic-soluble substrate occurs. tcichemicals.comcatalysis.blog The lipophilic nature of the benzyl (B1604629) and methyl groups on the quaternary cation allows it to be soluble in the organic phase, while its positive charge enables it to pair with and carry an anion (e.g., hydroxide (B78521), cyanide) across the phase boundary. This transfer makes the anion available for reaction in the organic medium, often leading to significantly increased reaction rates under mild conditions. tcichemicals.com

The synthesis of a quaternary ammonium salt that will later be used as a phase-transfer catalyst is typically carried out using standard methods like the Menshutkin reaction in a suitable organic solvent. google.com Reaction temperatures for such syntheses often range from 50 to 100 °C, with reaction times spanning 15 to 30 hours. google.com

Advanced Purification Techniques and Analytical Validation in Synthesis

Following synthesis, the crude product requires purification to remove unreacted starting materials, by-products, and solvent residues. Subsequent analytical validation is crucial to confirm the identity, purity, and structure of the this compound.

For purification, several methods are applicable:

Crystallization/Precipitation: A common technique involves dissolving the crude product in a minimal amount of a polar solvent and then inducing precipitation or crystallization by adding a non-polar solvent in which the quaternary salt is insoluble.

Suspension Washing: The crude quaternary alkyl ammonium salt can be purified by dispersing it into an organic solvent like acetone to form a suspension. google.com Insoluble salt particles are then recovered by filtration, separating them from impurities that dissolve in the solvent. google.com The isolated particles can be further washed with an alcohol solvent such as 1-propanol (B7761284) or 2-propanol. google.com

Chromatographic Methods: For high-purity requirements, chromatographic techniques are employed. While strong interactions can complicate purification on standard silica (B1680970) gel, methods like ion-pair chromatography or using specialized stationary phases such as silanized silica gel can be effective. nih.gov

Analytical validation confirms the successful synthesis and purity of the compound. Standard techniques include:

Mass Spectrometry (MS): High-performance liquid chromatography coupled with time-of-flight mass spectrometry (HPLC-ToF-MS) is a powerful tool for both quantification and qualitative identity confirmation of quaternary ammonium compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the molecular structure, confirming the presence of the benzyl, methyl, and ammonium functional groups, and ensuring the correct connectivity. umich.edu

Thin-Layer Chromatography (TLC): TLC can be used for the quantitative analysis of quaternary ammonium compounds, often employing silanized silica gel as the stationary phase and a mixture of solvents like methanol, sodium acetate (B1210297) solution, and acetone as the mobile phase. nih.gov

Photocolorimetric Methods: Simple and rapid determination can sometimes be achieved using photocolorimetric assays, for instance, through complexation with reagents like bromophenol blue. acs.org

Spectroscopic Characterization for Structural Elucidation (e.g., NMR Spectroscopy)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The protons of the two benzyl groups would appear as multiplets in the aromatic region. The methylene (B1212753) protons (-CH₂-) of the benzyl groups would likely present as a singlet, and the methyl protons (-CH₃) attached to the nitrogen atom would also appear as a singlet, but further upfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework. For dibenzyldimethylammonium chloride, characteristic peaks are observed for the aromatic carbons, the methylene carbons, and the methyl carbons. chemicalbook.com A similar pattern would be expected for the methyl sulphate salt.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Description |

| ¹H | ~7.3-7.6 | Aromatic protons (C₆H₅) |

| ¹H | ~5.1 | Methylene protons (N-CH₂-Ph) |

| ¹H | ~3.1 | Methyl protons (N-CH₃) |

| ¹³C | ~128-134 | Aromatic carbons (C₆H₅) |

| ¹³C | ~65 | Methylene carbons (N-CH₂-Ph) |

| ¹³C | ~52 | Methyl carbons (N-CH₃) |

Note: The chemical shifts are approximate and can be influenced by the solvent and the nature of the counter-ion.

Chromatographic and Elemental Analysis for Purity Assessment

To ensure the purity of synthesized this compound, a combination of chromatographic and elemental analysis methods would be employed.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of quaternary ammonium compounds. thermofisher.comrsc.org Normal-phase ion-pair chromatography can be used for the purification of these salts. proquest.com For analytical purposes, methods often involve a suitable column, such as a Hypercarb or C8/C18 column, with UV detection or mass spectrometry (LC-MS/MS) for more sensitive applications. thermofisher.comnih.gov Gas chromatography-mass spectrometry (GC-MS) can also be utilized, where the quaternary ammonium compounds are often converted to their corresponding tertiary amines in the injection port. acs.org

Elemental Analysis: This technique is crucial for validating the elemental composition (C, H, N, S) of the synthesized compound against its theoretical values, thereby confirming its stoichiometric integrity.

Interactive Data Table: Theoretical Elemental Composition of this compound (C₁₇H₂₃NO₄S)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 17 | 204.187 | 60.50% |

| Hydrogen | H | 1.008 | 23 | 23.184 | 6.87% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 4.15% |

| Oxygen | O | 15.999 | 4 | 63.996 | 18.97% |

| Sulfur | S | 32.06 | 1 | 32.06 | 9.50% |

| Total | 337.434 | 100.00% |

Decomposition Pathways and Stability Profiling of Dibenzyldimethylammonium Quaternary Salts

The stability of quaternary ammonium salts is a critical factor in their application and is influenced by their structure and the surrounding conditions.

Mechanistic Analysis of Base-Induced Degradation and Rearrangement Processes

Quaternary ammonium cations are generally stable towards acids and most nucleophiles. wikipedia.org However, they are susceptible to degradation under strongly basic conditions. wikipedia.org The primary degradation pathway for many quaternary ammonium salts in the presence of a strong base is the Hofmann elimination, an E2-like reaction. libretexts.orglibretexts.org This reaction requires the presence of a beta-hydrogen on one of the alkyl substituents. libretexts.orglibretexts.org In the case of dibenzyldimethylammonium cation, the ethyl groups of a hypothetical tetraethylammonium (B1195904) salt would provide beta-hydrogens for elimination. However, the dibenzyldimethylammonium cation lacks beta-hydrogens on its methyl and benzyl groups relative to the nitrogen, making it less susceptible to the classic Hofmann elimination.

Despite this, degradation can still occur through other mechanisms. The presence of benzyl groups introduces alternative degradation pathways. nih.gov Nucleophilic attack by hydroxide ions on the benzylic carbon can lead to debenzylation via an SN2 mechanism. nih.gov This is a known degradation pathway for N-benzyl substituted quaternary ammonium compounds. nih.gov

Furthermore, under certain conditions, rearrangement reactions such as the Sommelet-Hauser and Stevens rearrangements can occur, particularly with benzyl-containing quaternary ammonium salts. wikipedia.orgrsc.org The Sommelet-Hauser rearrangement is an ionic process that can be influenced by pressure. rsc.org

Influence of Reaction Conditions on Chemical Stability

The chemical stability of dibenzyldimethylammonium quaternary salts is significantly affected by various reaction conditions:

Temperature: Elevated temperatures generally accelerate degradation reactions. For many quaternary ammonium hydroxides, heating to 100-200 °C is required to induce elimination. libretexts.orglibretexts.org

pH/Basicity: The stability of quaternary ammonium salts is highly dependent on pH. While stable in neutral and slightly acidic conditions, their degradation is promoted in highly alkaline environments. nih.govchemkente.com The concentration of the base plays a crucial role in the rate of degradation. nih.gov

Solvent: The solvent can have a significant effect on the degradation of quaternary ammonium salts. nih.gov The presence of water, for example, can influence the nucleophilicity and basicity of hydroxide ions, thereby affecting the degradation rate. acs.org Reducing the water content can lead to faster degradation of quaternary ammonium cations by hydroxide. acs.org

Presence of Oxidizing Agents: Radical-induced degradation is another potential pathway, especially in the presence of reactive oxygen species. nih.govnih.gov Studies on benzylic-type quaternary ammonium compounds have shown that they are susceptible to degradation by radicals. nih.govnih.gov The presence of electron-donating groups on the phenyl ring can promote radical degradation, whereas electron-withdrawing groups can increase stability against such attacks. nih.govnih.gov

Role as a Phase-Transfer Catalyst in Organic Synthesis

Phase-transfer catalysis (PTC) is a powerful methodology in synthetic organic chemistry that enables or accelerates reactions between reactants in heterogeneous systems, typically a water-organic solvent system. google.com The catalyst, a quaternary ammonium salt like this compound, transports a reactant from one phase (often the aqueous phase) to the other (the organic phase) where the reaction takes place. This circumvents the need for expensive, and often hazardous, anhydrous or polar aprotic solvents that would be required to dissolve all reactants in a single phase. A patent for the preparation of 4-amino-1,2,4-triazol-5-ones lists this compound as an effective phase-transfer catalyst for the process.

The most widely accepted mechanism for phase-transfer catalysis by quaternary ammonium salts is the Starks' extraction mechanism. This mechanism outlines a clear, cyclical process for the transfer of anionic reactants across the phase boundary.

The process begins with an ion exchange at the aqueous-organic interface. The quaternary ammonium cation (Q⁺), in this case, dibenzyldimethylammonium, is present in the organic phase, typically paired with its original counter-ion (methyl sulphate). In the aqueous phase, an inorganic salt (e.g., NaX) provides the nucleophilic anion (X⁻) required for the organic reaction. The Q⁺ cation exchanges its initial anion for the reactant anion X⁻ at the interface.

The key steps of the Starks' extraction mechanism are:

Anion Exchange: The quaternary ammonium cation (Q⁺) from the catalyst exchanges its counter-ion for the reactant anion at the interface of the two liquid phases.

Transfer to Organic Phase: The newly formed ion pair, [Q⁺X⁻], possesses sufficient lipophilicity due to the alkyl/aryl groups on the nitrogen atom to be extracted from the interface into the bulk organic phase.

Reaction in Organic Phase: Within the organic phase, the anion X⁻ is weakly solvated and highly reactive. It reacts with the organic substrate (R-Y) to form the desired product (R-X) and a new anion (Y⁻).

Catalyst Regeneration: The quaternary ammonium cation (Q⁺) then pairs with the newly formed anion Y⁻. This [Q⁺Y⁻] ion pair migrates back to the interface.

Cycle Repetition: At the interface, the Q⁺ cation exchanges the Y⁻ anion for a new X⁻ anion from the aqueous phase, thus completing the catalytic cycle and allowing the process to repeat.

The efficacy of this compound as a phase-transfer catalyst is predicated on the lipophilicity conferred by the two benzyl groups, which facilitates the solubility of the ion pair in the organic medium.

Nucleophilic substitution reactions are a cornerstone of organic synthesis and represent one of the most common applications of phase-transfer catalysis. In these reactions, a nucleophile replaces a leaving group on an organic substrate. When the nucleophile is an anion soluble in water and the substrate is soluble in an organic solvent, PTC is an ideal method.

While specific research detailing the extensive use of this compound in a wide array of nucleophilic substitution reactions is not broadly available in peer-reviewed literature, its fundamental structure as a quaternary ammonium salt makes it suitable for such applications. The general reaction scheme is as follows:

R-Y (organic) + Nu⁻ (aqueous) --(Q⁺A⁻)--> R-Nu + Y⁻

Here, Q⁺A⁻ represents the this compound catalyst. The catalyst facilitates the transfer of the nucleophile (Nu⁻) into the organic phase to react with the substrate (R-Y). The aforementioned patent citing its use in the synthesis of a triazolone derivative provides a concrete example of its application in a complex, multi-step synthesis that involves nucleophilic attack.

Phase-transfer catalysis is also employed to carry out oxidation and reduction reactions where the oxidizing or reducing agent is an inorganic salt, often insoluble in organic media. For example, oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) can be transferred into an organic phase to oxidize substrates like alcohols or alkenes.

Although specific studies detailing the use of this compound for oxidation-reduction reactions are limited, the principle remains the same. The dibenzyldimethylammonium cation would form an ion pair with the oxidizing anion (e.g., MnO₄⁻), transporting it into the organic phase to react with the substrate. The choice of the catalyst's counter-ion, in this case, methyl sulphate, is critical as it must not be susceptible to oxidation itself under the reaction conditions.

Stereoselective Catalysis Mediated by Dibenzyldimethylammonium Species

Achieving stereoselectivity in a reaction is a primary goal in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. While standard phase-transfer catalysts accelerate reactions, chiral phase-transfer catalysts can be used to induce stereoselectivity. This is typically achieved by using a catalyst with a chiral cation, often derived from natural products like cinchona alkaloids.

Glycosylation is a critical reaction for the synthesis of oligosaccharides and glycoconjugates. Achieving stereocontrol to form either an α- or β-glycosidic linkage is a significant challenge. Phase-transfer catalysis has been explored as a method to influence the stereochemical outcome of glycosylation.

This compound itself is an achiral molecule and therefore cannot induce enantioselectivity. However, in the context of diastereoselective reactions, such as glycosylation where a chiral substrate is used, the catalyst and its counter-ion can influence the reaction environment and thus the ratio of diastereomeric products. The formation of specific ion pairs and their aggregation state in the organic solvent can affect the trajectory of the incoming nucleophile (the glycosyl acceptor). While there is extensive research on stereoselective glycosylation, specific studies employing dibenzyldimethylammonium species for stereocontrol are not prominent in the available literature.

The physical conditions of a phase-transfer catalyzed reaction can have a significant impact on its rate, yield, and in some cases, its selectivity. Key parameters include catalyst concentration, agitation speed (mixing), and solvent choice.

Catalyst Concentration: Increasing the catalyst concentration generally increases the reaction rate, as more catalyst molecules are available to transport the reactant anion. google.com However, at very high concentrations, catalyst aggregation can occur in the organic phase, which may alter the reactivity and selectivity. The optimal concentration must be determined empirically for each specific reaction system.

While these principles are broadly applicable, specific data on how these parameters affect the stereoselectivity of reactions catalyzed by this compound is not available in the reviewed literature.

Advanced Catalytic Systems and Novel Implementations

The utility of this compound extends into sophisticated catalytic systems where its unique properties can be harnessed for specialized polymerization processes. This section explores its role in polyurethane formation and the conceptual design of advanced bifunctional organocatalysts.

Integration in Polyurethane Polymerization Catalysis

This compound is part of the quaternary ammonium salt class of catalysts, which are recognized for their role in accelerating the reactions involved in polyurethane production. google.comgoogle.com These catalysts are particularly effective in promoting the reaction between isocyanate (NCO) groups and hydroxyl (OH) groups, which is the fundamental linkage in forming polyurethane polymers. researchgate.net The catalytic activity of quaternary ammonium salts in this context is crucial for controlling reaction rates, which in turn influences the final properties of the polyurethane material, be it a foam, elastomer, or coating. google.comresearchgate.net

The general mechanism for nitrogen-containing catalysts, including quaternary ammonium salts, in urethane (B1682113) formation involves the formation of a complex between the catalyst and the alcohol (polyol). mdpi.com This is followed by the introduction of the isocyanate to form a three-molecule complex. mdpi.com A key step is the proton transfer between the alcohol and the catalyst, which activates the isocyanate carbon for nucleophilic attack by the alcohol's oxygen atom. mdpi.com Subsequently, the catalyst facilitates the return of the proton to form the stable urethane bond and release the catalyst to participate in another cycle. mdpi.com

While specific kinetic data for this compound is not extensively detailed in publicly available research, the performance of analogous quaternary ammonium salt catalysts in polyurethane synthesis provides insight into its potential efficacy. The structure of the quaternary ammonium salt, including the nature of the alkyl and aryl groups attached to the nitrogen atom, significantly influences its catalytic activity. nih.gov For instance, the lipophilicity of the catalyst can affect its solubility in the reaction medium, a critical factor in phase-transfer catalysis (PTC) which is often relevant in these systems. nih.gov

The following table presents representative data on the catalytic activity of various quaternary ammonium salts in polyurethane-related reactions, illustrating the typical performance metrics investigated. It is important to note that these are analogous systems, and the performance of this compound may vary.

Table 1: Representative Catalytic Activity of Analogous Quaternary Ammonium Salts in Polyurethane-Related Reactions

| Catalyst System | Reaction | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Tetrabutylammonium Bromide / 2-TBSP | Trimerization of Phenyl Isocyanate | 7 min | 93 | kpi.ua |

| Tetrabutylammonium Bromide / 2-TBSP | Trimerization of 3-Chlorophenyl Isocyanate | 5 min | 93 | kpi.ua |

| Tetrabutylammonium Bromide / 2-TBSP | Trimerization of 1-Naphthyl Isocyanate | 40 min | 95 | kpi.ua |

Data is illustrative of the performance of quaternary ammonium salts in related isocyanate reactions.

The choice of a specific quaternary ammonium catalyst like this compound can also be influenced by the desired reaction profile, such as a delayed onset of activity followed by rapid curing, which is crucial in applications like molding. google.comgoogle.com The development of such "controlled activity catalysts" is an active area of research in polyurethane chemistry. google.comgoogle.com

Design and Evaluation of Bifunctional Organocatalysts Incorporating Dibenzyldimethylammonium Moieties

Bifunctional organocatalysis represents a sophisticated approach to catalysis where a single molecule contains two distinct catalytic moieties that work in concert to promote a chemical reaction. This strategy often leads to enhanced reactivity and selectivity compared to the use of two separate monofunctional catalysts. The design of such catalysts incorporating a dibenzyldimethylammonium moiety is a novel concept with potential applications in various organic transformations.

While no specific research on bifunctional organocatalysts incorporating dibenzyldimethylammonium moieties has been reported, the principles of their design can be extrapolated from existing work on other bifunctional systems containing quaternary ammonium salts. researchgate.netrsc.org A hypothetical bifunctional catalyst could feature a dibenzyldimethylammonium unit as a phase-transfer or Lewis basic site, covalently linked to another functional group, such as a hydrogen-bond donor (e.g., a urea, thiourea, or squaramide group) or a Brønsted acid. rsc.org

The design of such a catalyst would involve several key considerations:

Scaffold Selection: A rigid molecular scaffold is often preferred to ensure a well-defined spatial relationship between the two catalytic centers.

Linker Chemistry: The linker connecting the dibenzyldimethylammonium moiety and the second catalytic group must be carefully chosen to allow for cooperative catalysis without intramolecular inhibition.

Synergistic Action: The two catalytic sites should activate the different reactants in a complementary fashion. For example, in a Michael addition, the dibenzyldimethylammonium moiety could act as a phase-transfer catalyst to bring the nucleophile into the organic phase, while the hydrogen-bond donor activates the electrophile.

The evaluation of such a novel bifunctional catalyst would involve a systematic study of its performance in a target reaction. Key evaluation criteria would include:

Reaction Rate: Comparison of the reaction rate with monofunctional catalysts and a mixture of the two separate catalytic moieties.

Stereoselectivity: For asymmetric reactions, the enantiomeric excess (ee) or diastereomeric ratio (dr) would be a critical measure of the catalyst's effectiveness.

Substrate Scope: Testing the catalyst with a variety of substrates to determine its generality.

Mechanistic Studies: Kinetic and spectroscopic studies to elucidate the cooperative mechanism of the two catalytic sites.

The following table outlines a conceptual framework for the design and evaluation of a bifunctional organocatalyst incorporating a dibenzyldimethylammonium moiety for a hypothetical asymmetric Michael addition reaction.

Table 2: Conceptual Design and Evaluation of a Bifunctional Organocatalyst with a Dibenzyldimethylammonium Moiety

| Design/Evaluation Parameter | Description |

|---|---|

| Catalyst Structure | |

| Quaternary Ammonium Moiety | Dibenzyldimethylammonium |

| Second Catalytic Moiety | Chiral Squaramide (Hydrogen-Bond Donor) |

| Scaffold | Rigid, chiral backbone (e.g., BINOL-derived) |

| Target Reaction | Asymmetric Michael addition of a β-ketoester to a nitroalkene |

| Evaluation Metrics | |

| Conversion (%) | To assess overall catalyst activity |

| Enantiomeric Excess (ee, %) | To measure stereocontrol |

| Control Experiments | |

| This compound alone | To quantify the effect of the quaternary ammonium salt |

| Chiral Squaramide alone | To quantify the effect of the hydrogen-bond donor |

| Mixture of the two monofunctional catalysts | To determine if there is a synergistic effect |

This table represents a theoretical construct for the design and evaluation of a novel bifunctional catalyst.

The development of bifunctional organocatalysts is a frontier in catalysis research, and the incorporation of versatile moieties like dibenzyldimethylammonium holds promise for the creation of novel and highly efficient catalytic systems.

Dibenzyldimethylammonium Methyl Sulphate in Advanced Materials Science and Polymer Chemistry

Application as a Solvent and Derivatizing Agent for Polysaccharides

Quaternary ammonium (B1175870) electrolytes (QAEs) have emerged as important solvents for the dissolution, shaping, and derivatization of cellulose (B213188). vt.eduresearchgate.net The versatility in their structure allows for the fine-tuning of their properties to effectively interact with and dissolve cellulose.

The dissolution of cellulose, a polymer of glucose units linked by β-1,4-glycosidic bonds, is notoriously difficult due to its extensive network of intra- and intermolecular hydrogen bonds. Solvents capable of disrupting this hydrogen bond network are essential for its processing. While direct research on dibenzyldimethylammonium (B84762) methyl sulphate is limited, studies on its close analogue, dibenzyldimethylammonium fluoride (B91410) (BMAF) in dimethyl sulfoxide (B87167) (DMSO), provide significant insights into the dissolution mechanism. nih.gov

The primary mechanism of cellulose dissolution by dibenzyldimethylammonium salts in a polar aprotic solvent like DMSO involves the interaction of the anion with the hydroxyl protons of the cellulose chains. nih.govnih.gov The anion, in this case, the fluoride or methyl sulphate ion, acts as a strong hydrogen bond acceptor, effectively breaking the existing hydrogen bonds between cellulose molecules. This disruption allows the solvent molecules and the quaternary ammonium cations to solvate the individual polymer chains, preventing their re-aggregation and leading to dissolution. nih.gov

The cation, dibenzyldimethylammonium, also plays a crucial role. Its bulky size, attributed to the two benzyl (B1604629) groups, helps in sterically hindering the cellulose chains from coming back together. nih.gov Molecular dynamics simulations have shown that for efficient dissolution, the cation's structure is as important as the anion's basicity. nih.gov A study on various QAEs demonstrated that the volume and structure of the cation significantly influence the anion-cation interactions, which in turn are determinantal to cellulose dissolution. researchgate.net In the case of dibenzyldimethylammonium fluoride, its effectiveness is enhanced because it can be prepared in a nearly anhydrous state, which increases the basicity of the fluoride ion and improves its ability to form hydrogen bonds with cellulose. nih.gov It is plausible that dibenzyldimethylammonium methyl sulphate would operate via a similar mechanism, where the methyl sulphate anion disrupts cellulose's hydrogen bonds, and the bulky dibenzyldimethylammonium cation provides steric stabilization to the dissolved polymer chains.

Once dissolved, the hydroxyl groups of cellulose become accessible for chemical modification, such as esterification and etherification. The ability to selectively modify specific hydroxyl groups (regioselectivity) is of great interest for creating cellulose derivatives with tailored properties. vt.eduornl.gov The solvent system plays a critical role in influencing this regioselectivity.

In the case of dibenzyldimethylammonium fluoride/DMSO, it has been shown to be an effective medium for the acylation of cellulose. nih.gov The dissolved cellulose can be readily reacted with anhydrides to form cellulose esters with high degrees of substitution. nih.gov The essentially desolvated fluoride ion not only aids in dissolution but also acts as a basic catalyst for the acylation reaction. nih.gov This homogeneous reaction condition allows for a more uniform functionalization compared to heterogeneous methods.

The effectiveness of dibenzyldimethylammonium salts can be understood by comparing them with other QAEs used in cellulose processing. A key factor is the structure of the cation and the nature of the anion.

For instance, tetra(n-butyl)ammonium fluoride (TBAF) is another QAE that, when dissolved in DMSO, can dissolve cellulose. nih.gov However, TBAF is typically used as a trihydrate, and the presence of water can negatively impact the dissolution and derivatization efficiency by competing for hydrogen bonding with the fluoride ion and participating in side reactions. nih.gov In contrast, dibenzyldimethylammonium fluoride can be prepared in a nearly anhydrous form, leading to higher degrees of substitution in acylation reactions. nih.gov

The size and shape of the cation also matter. A study comparing benzyl-trimethylammonium, diallyl-benzyl-methylammonium, tetra(n-butyl)ammonium, and tribenzyl-methylammonium acetates for cellulose dissolution found that tetra(n-butyl)ammonium acetate (B1210297) was the most effective. researchgate.net This highlights that a balance of steric bulk and the nature of the alkyl/aryl groups is crucial. The presence of benzyl groups in the dibenzyldimethylammonium cation likely provides a good balance of steric hindrance and interaction with the cellulose backbone.

Compared to imidazolium-based ionic liquids, which are also effective cellulose solvents, QAEs like dibenzyldimethylammonium salts can sometimes offer advantages in terms of synthesis and cost. However, the dissolution mechanism is broadly similar, relying on the disruption of hydrogen bonds by the anion and steric stabilization by the cation.

| Quaternary Ammonium Electrolyte | Anion | Key Features in Cellulose Processing | Reference(s) |

| Dibenzyldimethylammonium Fluoride | Fluoride | High dissolution efficiency in DMSO, effective for acylation due to anhydrous nature. | nih.gov |

| Tetra(n-butyl)ammonium Fluoride | Fluoride | Effective cellulose solvent in DMSO, but often used as a hydrate, which can reduce efficiency. | nih.gov |

| Benzyltrimethylammonium (B79724) Hydroxide (B78521) | Hydroxide | Used as a medium for cellulose etherification. | researchgate.net |

| Tetra(n-butyl)ammonium Acetate | Acetate | Highly effective for cellulose dissolution in DMSO among a series of tested QAE acetates. | researchgate.net |

Utilization in Zeolite Synthesis and Hierarchical Porous Material Design

Zeolites are crystalline microporous aluminosilicates with well-defined pore structures that are widely used as catalysts, adsorbents, and ion-exchange materials. nih.gov Their synthesis often involves the use of organic structure-directing agents (OSDAs), which are typically quaternary ammonium or phosphonium (B103445) ions that guide the formation of specific zeolite frameworks. ornl.govmdpi.com

The size, shape, and charge distribution of the OSDA are critical factors that determine the resulting zeolite structure. researchgate.netrsc.org The OSDA molecules act as templates around which the inorganic silicate (B1173343) or aluminosilicate (B74896) precursors organize and polymerize to form the final crystalline framework. Upon calcination, the organic template is removed, leaving behind a porous structure.

While there is no specific research found on the use of this compound as an OSDA in zeolite synthesis, the structural features of the dibenzyldimethylammonium cation suggest it could potentially act as a template. The presence of two bulky benzyl groups would impart a significant size and a specific shape to the cation. This could, in theory, direct the formation of zeolites with large pores or cavities. For example, benzyl-containing imidazolium (B1220033) cations have been used to synthesize large-pore zeolites like MTW. researchgate.netrsc.org The flexibility and hydrophobicity of the benzyl groups can influence the interaction with the silicate precursors and the final zeolite topology. researchgate.net

The design of hierarchical porous materials, which contain both micropores and mesopores, is an active area of research as it can improve diffusion and accessibility to active sites in catalytic applications. Bulky OSDAs can sometimes lead to the formation of such hierarchical structures. It is conceivable that a bulky cation like dibenzyldimethylammonium could play a role in templating mesoporous features in addition to micropores.

The properties of the final zeolite, including its porosity and ion-exchange capacity, are directly influenced by the synthesis conditions, including the choice of OSDA. nih.govresearchgate.net The size of the pores is templated by the dimensions of the OSDA molecule. A larger OSDA would generally lead to a larger pore volume.

The ion-exchange properties of a zeolite arise from the substitution of Si⁴⁺ with Al³⁺ in the framework, which creates a net negative charge that is balanced by cations within the pores. researchgate.net The OSDA is incorporated into the zeolite pores during synthesis to balance this charge. After the OSDA is removed by calcination, other cations can be introduced through ion exchange. The type and distribution of these exchangeable cations can be influenced by the initial synthesis conditions templated by the OSDA. While speculative without direct experimental evidence, the use of a large cation like dibenzyldimethylammonium could potentially lead to zeolites with a high capacity for exchanging other large organic cations.

| Quaternary Ammonium Cation | Zeolite/Porous Material Application | Templating Effect | Reference(s) |

| Benzyl-containing imidazolium cations | Synthesis of MTW and MFI zeolites | The size and hydrophobicity of the benzyl group influence the resulting zeolite topology. | researchgate.netrsc.org |

| Diquaternary ammonium compounds | Synthesis of novel zeolites (SSZ-74, SSZ-75) | The chain length between nitrogen centers and the heterocycle size act as spatial parameters. | nih.gov |

| N,N,N-trimethyl-1-adamantyl ammonium | Synthesis of CHA zeolite | The rigid, bulky structure directs the formation of the chabazite (B1143428) cage. | nd.edu |

| Dibenzyldimethylammonium (Hypothetical) | Potential for large-pore zeolite synthesis | The bulky benzyl groups could template the formation of large pores or cavities. | N/A |

Research into Quaternary Ammonium Monomer Polymerization

The polymerization of quaternary ammonium monomers is a significant area of research in polymer chemistry, leading to the development of polyelectrolytes with a wide range of applications. The specific monomer, this compound, falls into this class of materials. Research in this field investigates how the molecular structure of the monomer influences the polymerization process and the ultimate properties of the resulting polymer.

Homopolymerization Kinetics and Mechanistic Investigations

The homopolymerization of quaternary ammonium salts, particularly those containing alkenyl groups like diallyl structures, typically proceeds via a free-radical polymerization mechanism. While specific kinetic studies on this compound are not extensively documented in publicly available literature, the mechanism can be understood by analogy with more commonly studied monomers such as diallyldimethylammonium chloride (DADMAC).

The process is initiated by a radical species, often generated from the thermal decomposition of an initiator like ammonium persulfate (APS) or azobisisobutyronitrile (AIBN). The polymerization of diallyl-type monomers is characterized by an intra-intermolecular chain propagation mechanism, known as cyclopolymerization. In this process, the propagating radical center on one allyl group of a monomer unit adds intramolecularly to the second allyl group on the same unit. This creates a cyclic repeating unit in the polymer backbone, most commonly a five-membered pyrrolidine (B122466) ring, which is energetically favored. atamanchemicals.comwikipedia.org This cyclization step is crucial as it reduces the propensity for cross-linking that would otherwise occur with divinyl monomers, rendering the resulting polymer soluble in water. atamanchemicals.comresearchgate.net

The kinetics of these polymerization reactions are influenced by several factors, including monomer concentration, initiator concentration, and temperature. The rate of polymerization (R_p) can generally be described by a kinetic equation of the form:

Rp = k[M]x[I]y

Mechanistic investigations show that the formation of a stable, five-membered ring is the predominant pathway. atamanchemicals.com The stability and high charge density of the quaternary ammonium group are maintained throughout the polymerization process, imparting the final polymer with its characteristic polyelectrolyte properties. researchgate.net

Influence of Substituent Structure on Polymerization Activity and Polymer Properties

The structure of the substituents on the nitrogen atom of a quaternary ammonium monomer exerts a profound influence on both its polymerization activity and the properties of the final polymer. In the case of this compound, the key substituents are the two methyl groups and the two benzyl groups.

Research comparing various alkyl and aryl substituents on diallyl quaternary ammonium monomers reveals that both electronic effects and steric hindrance play critical roles. mdpi.comresearchgate.net The polymerization activity tends to decrease as the steric bulk of the substituent group increases. This is because larger groups can hinder the approach of the monomer to the growing polymer chain's radical end, thereby lowering the rate of propagation. mdpi.com

Quantum chemical calculations and experimental kinetic studies on a series of methyl alkyl diallyl ammonium chlorides have shown that increasing the length of the alkyl chain (e.g., from methyl to propyl to amyl) leads to a decrease in polymerization activity. mdpi.comresearchgate.netnih.gov This is reflected in an increase in the apparent activation energy (Ea) of the homopolymerization. mdpi.com The benzyl group, being significantly larger than a methyl or short alkyl chain, would be expected to impart considerable steric hindrance.

A study that introduced aryl structures (benzyl, p-methylbenzyl, and p-nitrobenzyl) to the diallyl methyl ammonium chloride monomer found that the steric effect was a dominant factor influencing polymerization activity. researchgate.net While electronic effects from the substituents were observed, the steric hindrance posed by the bulky groups had a more significant negative impact on the polymerization rate. researchgate.net

The table below summarizes findings from a comparative study on the homopolymerization of methyl alkyl diallyl ammonium chloride monomers, illustrating the impact of substituent size on activation energy and polymerization activity.

| Monomer | Substituents on Nitrogen | Apparent Activation Energy (Ea) (kJ/mol) | Relative Polymerization Activity |

|---|---|---|---|

| DMDAAC | Two Methyl, Two Allyl | 96.70 | High |

| MPDAAC | One Methyl, One Propyl, Two Allyl | 97.25 | Medium |

| MADAAC | One Methyl, One Amyl, Two Allyl | 100.23 | Low |

Data derived from kinetic studies on methyl alkyl diallyl ammonium chloride homopolymerization. mdpi.comnih.gov

Computational and Theoretical Investigations of Dibenzyldimethylammonium Methyl Sulphate

Quantum Chemical Approaches to Molecular Structure and Reactivity

Quantum chemical methods are instrumental in dissecting the electronic architecture of dibenzyldimethylammonium (B84762) methyl sulphate, offering a detailed picture of its stability, reactivity, and potential interaction pathways.

Theoretical studies on analogous quaternary ammonium (B1175870) compounds (QACs) have demonstrated that DFT can accurately predict geometric parameters and vibrational frequencies. dntb.gov.ua For the dibenzyldimethylammonium cation, the positive charge is primarily localized on the nitrogen atom, a finding that can be quantified through Natural Population Analysis (NPA). nih.gov The electrostatic potential map generated via DFT would illustrate the electrophilic and nucleophilic regions of the molecule, highlighting the positively charged ammonium head and the electron-rich phenyl groups.

Table 1: Predicted Electronic Properties of Dibenzyldimethylammonium Cation from DFT Calculations (Note: The following data is illustrative and based on typical values for similar quaternary ammonium salts, as direct experimental or computational values for dibenzyldimethylammonium methyl sulphate are not readily available in the cited literature.)

| Property | Predicted Value | Significance |

| Dipole Moment (Debye) | ~3.5 - 5.0 | Indicates the overall polarity of the cation. |

| Mulliken Charge on N | ~ -0.4 to -0.6 | Shows the localization of positive charge on the nitrogen center. |

| Energy of HOMO (eV) | ~ -6.5 to -7.5 | Relates to the electron-donating ability of the molecule. |

| Energy of LUMO (eV) | ~ -1.0 to -2.0 | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (eV) | ~ 4.5 - 6.5 | Indicates the chemical reactivity and kinetic stability of the molecule. irjweb.com |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. irjweb.commdpi.com For the dibenzyldimethylammonium cation, the HOMO is expected to be localized on the π-systems of the benzyl (B1604629) groups, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is likely centered around the positively charged nitrogen atom and the adjacent methylene (B1212753) carbons of the benzyl groups, suggesting these as the sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical stability of the compound. irjweb.comscirp.org A larger HOMO-LUMO gap implies higher stability and lower chemical reactivity. irjweb.com In the context of this compound, this analysis can predict its reactivity towards other chemical species and its potential role in catalytic processes. For instance, in reactions where the cation acts as a phase-transfer catalyst, the HOMO-LUMO energies would govern its interaction with the reactants. rsc.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly its interactions with surrounding molecules and its conformational flexibility.

MD simulations are extensively used to model the behavior of quaternary ammonium salts in various solvents. cambridge.orgmdpi.com For this compound dissolved in an aqueous environment, simulations can reveal the structure of the hydration shell around the cation and anion. The hydrophobic benzyl groups would likely induce a structured arrangement of water molecules, while the charged nitrogen center would engage in strong electrostatic interactions.

In non-aqueous or mixed solvent systems, MD simulations can predict the aggregation behavior of the salt, such as the formation of micelles. nih.gov These simulations provide insights into the critical micelle concentration (CMC) by modeling the self-assembly process driven by hydrophobic and electrostatic interactions. The orientation of the dibenzyldimethylammonium cations at interfaces, for example, the air-water interface, can also be elucidated, which is crucial for its application as a surfactant. rsc.org

The catalytic activity of quaternary ammonium salts is often dependent on their conformational flexibility. MD simulations can explore the conformational landscape of the dibenzyldimethylammonium cation, identifying the most stable conformers and the energy barriers between them. The rotation around the C-N bonds and the flexibility of the benzyl groups are key degrees of freedom.

Understanding the conformational preferences is vital for elucidating catalytic mechanisms. For instance, in phase-transfer catalysis, the cation must adopt a conformation that facilitates the transport of an anion from the aqueous phase to the organic phase. MD simulations can model this process, providing a step-by-step visualization of the conformational changes that accompany the ion-pairing and transport phenomena. rsc.org

Quantitative Structure-Activity/Selectivity Relationship (QSPR/QSSR) Modeling

QSPR and QSSR models are statistical tools used to correlate the structural features of molecules with their activity or selectivity. nih.govmdpi.com For a series of related quaternary ammonium salts, QSPR models can be developed to predict properties such as their antimicrobial activity, toxicity, or catalytic efficiency. nih.govappliedmineralogy.com

For this compound, a QSPR model would typically use a set of molecular descriptors calculated from its structure. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges). nih.gov By establishing a mathematical relationship between these descriptors and an observed activity for a training set of compounds, the activity of new compounds like this compound can be predicted.

Table 2: Common Descriptors Used in QSPR Models for Quaternary Ammonium Compounds (This table is a generalized representation based on QSPR studies of similar compounds.)

| Descriptor Type | Examples | Relevance |

| Constitutional | Molecular Weight, Number of Benzyl Groups | Relates to the overall size and composition of the molecule. |

| Topological | Wiener Index, Randić Index | Encodes information about the branching and connectivity of the molecule. |

| Geometrical | Molecular Surface Area, Molecular Volume | Describes the shape and size of the molecule, important for steric interactions. |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Partial Charges | Reflects the electronic properties and reactivity of the molecule. nih.gov |

| Hydrophobicity | LogP | Quantifies the lipophilicity of the molecule, crucial for membrane interactions and phase-transfer properties. |

These models are valuable for screening large numbers of potential candidates and for designing new quaternary ammonium salts with enhanced performance for specific applications. mdpi.com

Development of Predictive Models for Catalytic Performance

Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Selectivity Relationship (QSSR) models, represents a powerful strategy for forecasting the catalytic efficacy of this compound. nih.gov These models establish a mathematical correlation between the structural or physicochemical properties of the catalyst and its observed activity or selectivity.

The development of a robust predictive model for a phase-transfer catalyst such as this compound involves several key steps. Initially, a dataset of catalysts with known performance metrics is assembled. For each catalyst in the series, a set of molecular descriptors is calculated. These descriptors can be broadly categorized as:

Steric Descriptors: These quantify the bulk and shape of the catalyst. For this compound, the presence of two bulky benzyl groups significantly influences the accessibility of the cationic nitrogen center.

Electronic Descriptors: These describe the electronic environment of the catalyst, such as partial atomic charges and orbital energies. The positive charge on the quaternary nitrogen is the primary site for interaction with anionic reactants.

Hydrophobic Descriptors: These, like the octanol-water partition coefficient (logP), predict how the catalyst will distribute itself between the aqueous and organic phases in a phase-transfer system. nih.gov

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices.

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or machine learning algorithms are employed to build a model that links these descriptors to catalytic performance. researchgate.netjapsonline.com For instance, a hypothetical QSAR model for a reaction catalyzed by a series of quaternary ammonium salts might take the form of the equation:

log(k) = c₀ + c₁(σ) + c₂(Es) + c₃(logP)

where log(k) is the logarithm of the reaction rate constant, σ is an electronic parameter, Es is a steric parameter, and logP is the hydrophobicity parameter. The coefficients (c₀, c₁, c₂, c₃) are determined by the regression analysis.

The table below illustrates a set of hypothetical descriptors and their contribution to a predictive model for the catalytic activity of this compound in a representative nucleophilic substitution reaction.

| Descriptor | Symbol | Value (Arbitrary Units) | Contribution to Activity |

| Van der Waals Volume | Vvdw | 250 | High steric hindrance may lower activity |

| Solvent Accessible Surface Area | SASA | 350 | Influences interaction with reactants |

| Partial Charge on N+ | qN+ | +0.85 | Key for ionic interaction |

| Octanol-Water Partition Coeff. | logP | 2.5 | Optimal value crucial for phase transfer |

These predictive models are invaluable for screening virtual libraries of potential catalysts, allowing researchers to prioritize the synthesis and testing of candidates with the highest predicted performance, thereby accelerating the catalyst development process. oulu.fi

Insights into Reaction Selectivity and Efficiency through Structural Descriptors

The two benzyl groups and two methyl groups in this compound create a specific steric environment around the cationic center. This steric hindrance can play a crucial role in reactions involving chiral substrates or prochiral intermediates, potentially leading to enantioselectivity. Computational models, such as those based on Density Functional Theory (DFT), can be used to calculate the transition state energies for the formation of different stereoisomers. rsc.org A lower transition state energy for one pathway over another would explain the observed selectivity. rsc.org

For example, in an asymmetric alkylation reaction, the catalyst forms an ion pair with the enolate of the prochiral substrate. The specific conformation of this ion pair, dictated by the steric and electronic interactions between the benzyl and methyl groups of the catalyst and the substituents on the enolate, can preferentially shield one face of the enolate from attack by the alkylating agent. This results in the preferential formation of one enantiomer of the product.

The following table summarizes the key structural features of this compound and their likely impact on reaction selectivity and efficiency.

| Structural Feature | Descriptor | Impact on Selectivity | Impact on Efficiency |

| Benzyl Groups | Steric Bulk (Es) | Can induce stereoselectivity by creating a chiral-like environment around the N+ center. | High bulk may slightly decrease reaction rates by hindering reactant approach. |

| Methyl Groups | Size and Lipophilicity | Minimal direct steric influence on selectivity compared to benzyl groups. | Contribute to the overall lipophilicity and solubility of the catalyst. |

| Quaternary Nitrogen | Cationic Center (qN+) | Primary site for ion pairing, which is fundamental to the mechanism of selectivity. | The accessibility of the positive charge is crucial for efficient anion binding and transfer. |

| Methyl Sulphate Anion | Counter-ion Properties | Can influence the geometry of the catalyst-reactant ion pair, indirectly affecting selectivity. | The ease of anion exchange with the reactant anion is a key determinant of the overall catalytic turnover frequency. |

Through such computational and theoretical investigations, a detailed, molecular-level understanding of the catalytic role of this compound can be achieved. This knowledge is not only of fundamental scientific interest but also provides a practical framework for the rational design of new and improved catalysts for a wide range of chemical transformations.

Mechanistic Biological Studies of Dibenzyldimethylammonium Methyl Sulphate Interactions

Molecular Mechanisms of Cellular Membrane Interaction

The interaction of dibenzyldimethylammonium (B84762) methyl sulphate with cellular membranes is a critical aspect of its biological activity. This interaction is primarily driven by the cationic nature of the dibenzyldimethylammonium ion, which facilitates its attraction to the predominantly negatively charged surfaces of microbial and other cell membranes.

Integration into Lipid Bilayers and Subsequent Membrane Permeability Alteration

The initial step in the action of dibenzyldimethylammonium methyl sulphate involves its adsorption onto the cell surface, followed by its integration into the lipid bilayer. The amphiphilic nature of the dibenzyldimethylammonium cation, possessing both hydrophobic benzyl (B1604629) groups and a charged hydrophilic head, facilitates its insertion into the membrane. This integration disrupts the ordered structure of the lipid bilayer, leading to an increase in membrane fluidity and permeability.

Studies on related quaternary ammonium (B1175870) compounds have demonstrated that this disruption leads to the leakage of essential intracellular components. For instance, research on didecyldimethylammonium chloride has shown that it causes the release of proteins and β-galactosidase from Escherichia coli. nih.gov Similarly, alkyldimethylbenzylammonium chloride has been observed to cause the rapid leakage of potassium ions and 260-nm absorbing materials, indicative of nucleic acid release, from Staphylococcus aureus. nih.gov This loss of vital cellular constituents ultimately contributes to cell death.

The general mechanism for QACs involves the following steps:

Adsorption of the cationic QAC molecules onto the negatively charged cell surface.

Penetration of the hydrophobic alkyl or benzyl chains into the hydrophobic core of the lipid bilayer.

Disorganization of the membrane structure, leading to an increase in fluidity and the formation of pores or micelles.

Leakage of low molecular weight ions and metabolites, followed by larger molecules such as proteins and nucleic acids.

Influence on Membrane Transport Systems at the Molecular Level

The dibenzyldimethylammonium (DDA+) cation has been utilized as a tool to study membrane potential in biological systems. A selective electrode for DDA+ has been developed to measure its uptake, which is indicative of the membrane potential. drugbank.com Studies using this electrode have demonstrated the uptake of DDA+ by Streptococcus faecalis and isolated mitochondria, indicating its ability to be transported across these membranes, driven by the electrochemical gradient. drugbank.com

The disruptive effect of this compound on the lipid bilayer inevitably impacts the function of embedded membrane transport systems. The alteration of the lipid environment surrounding membrane proteins, such as ion channels and transporters, can lead to conformational changes that impair their normal function. This can result in a general, non-specific disruption of nutrient uptake, ion homeostasis, and waste product extrusion, further contributing to the compound's biological effect.

Enzyme Inhibition and Modulation of Metabolic Pathways

Beyond its profound effects on membrane integrity, this compound may also exert its biological effects through the inhibition of key enzymes and the subsequent modulation of metabolic pathways. However, specific details on these interactions are less well-documented than its membrane-disrupting properties.

Interaction with Key Enzymatic Systems and Active Site Binding Studies

Currently, there is a lack of specific studies in the public domain that identify and characterize the inhibition of particular enzymatic systems by this compound. It is plausible that the compound could interact with enzymes, particularly those located in the cell membrane or periplasmic space, where it would be present at a high concentration following membrane disruption. The cationic nature of the molecule could lead to electrostatic interactions with negatively charged residues in enzyme active sites or allosteric sites.

Effects on Enzyme Conformation and Catalytic Activity

The potential for this compound to alter enzyme conformation is linked to its membrane-disrupting activity. By changing the physical properties of the lipid bilayer, it can indirectly affect the conformation of membrane-bound enzymes, leading to a loss of catalytic activity. Direct interaction of the dibenzyldimethylammonium cation with soluble enzymes could also induce conformational changes, leading to inhibition. However, without specific examples of inhibited enzymes, this remains a hypothetical mechanism.

Investigation of Cellular Response Mechanisms

The exposure of cells to this compound is expected to trigger a range of cellular stress responses. The primary trigger for these responses would be the damage to the cell membrane, leading to a loss of homeostasis. Cells possess intricate signaling pathways to detect and respond to such damage.

The leakage of cellular contents and the influx of external substances would likely activate general stress response pathways. These can include the upregulation of chaperone proteins to refold damaged proteins, the activation of DNA repair mechanisms in response to potential genotoxic effects, and an altered metabolic state to conserve energy. In bacteria, the stringent response, a global reprogramming of gene expression in response to nutritional stress, could be activated.

In multicellular organisms, exposure to cytotoxic compounds like this compound can induce inflammatory responses and, at sufficient concentrations, trigger programmed cell death (apoptosis) as a mechanism to eliminate damaged cells. However, specific studies detailing the cellular response mechanisms to this particular compound are not widely available.

Induction of Oxidative Stress and Reactive Oxygen Species Production Pathways

Scientific literature detailing the specific mechanisms by which this compound induces oxidative stress and the subsequent pathways of reactive oxygen species (ROS) production is not available in the public domain. While quaternary ammonium compounds, as a broad class, have been investigated for their potential to induce cellular stress, dedicated studies on this compound's role in initiating oxidative damage through specific ROS-generating pathways are absent from the available research. Therefore, detailed research findings and data on its effects on cellular components such as lipids, proteins, and DNA through oxidative processes remain uncharacterized.

Electrochemical Studies and Advanced Chemical Applications of Dibenzyldimethylammonium Methyl Sulphate

Voltammetric Characterization of Dibenzyldimethylammonium (B84762) Electrolytes

The electrochemical behavior of electrolytes containing dibenzyldimethylammonium cations is primarily governed by the redox activity of the dibenzyldimethylammonium species itself and its interaction with the electrode surface. Voltammetric studies, such as cyclic voltammetry, are crucial for elucidating the fundamental electrochemical properties of these electrolytes. The voltammetric profile of a dibenzyldimethylammonium electrolyte would typically be characterized by the electrochemical reduction of the dibenzyldimethylammonium cation at a sufficiently negative potential. This reduction process involves the transfer of electrons to the quaternary ammonium (B1175870) cation, leading to the formation of a radical species. The stability of this radical and the reversibility of the redox process are influenced by factors such as the solvent, the supporting electrolyte, and the nature of the electrode material.

The presence of the two benzyl (B1604629) groups in the dibenzyldimethylammonium cation is expected to significantly influence its electrochemical behavior. The aromatic rings can undergo reduction at less negative potentials compared to simple tetraalkylammonium cations. The exact reduction potential would be dependent on the specific experimental conditions. Furthermore, the adsorption of the dibenzyldimethylammonium cations onto the electrode surface can play a significant role in the observed voltammetry, potentially leading to surface-confined redox processes or alterations in the double-layer structure.

Investigation of Electrochemical Windows and Conductivity

The electrochemical window of an electrolyte is a critical parameter that defines the potential range within which the electrolyte is electrochemically stable and does not undergo significant oxidation or reduction. For an electrolyte based on dibenzyldimethylammonium methyl sulphate, the anodic limit of the electrochemical window would be determined by the oxidation of the methyl sulphate anion or the solvent, while the cathodic limit would be set by the reduction of the dibenzyldimethylammonium cation. A wide electrochemical window is highly desirable for many electrochemical applications, as it allows for the study and utilization of a broader range of redox processes.

Interactive Data Table: Estimated Electrochemical Properties

| Property | Estimated Value | Conditions |

| Cathodic Limit (V vs. Ag/AgCl) | -2.5 to -3.0 | Non-aqueous solvent |

| Anodic Limit (V vs. Ag/AgCl) | +1.5 to +2.0 | Non-aqueous solvent |

| Ionic Conductivity (mS/cm) | 1 - 10 | 0.1 M in acetonitrile (B52724) |

Application as a Hydrogen Fluoride (B91410) Scavenger in Aqueous Systems

Quaternary ammonium salts, including structures analogous to dibenzyldimethylammonium, have been investigated for their potential to act as scavengers for harmful substances. In the context of aqueous systems, the dibenzyldimethylammonium cation could theoretically interact with anions like fluoride through electrostatic interactions.

Ligand Affinity and Selectivity Studies for Fluoride Ions

The affinity of the dibenzyldimethylammonium cation for fluoride ions would be primarily driven by the electrostatic attraction between the positively charged nitrogen center and the negatively charged fluoride ion. While this interaction is non-specific, the presence of the bulky benzyl groups might create a specific binding pocket that could enhance the affinity and selectivity for fluoride over other anions. The design of ligands for selective fluoride ion sensing often involves creating hydrogen-bonding interactions. While the dibenzyldimethylammonium cation itself cannot form hydrogen bonds, its structure could be incorporated into more complex host molecules designed for fluoride recognition. The binding affinity and selectivity of such systems would be evaluated using techniques like nuclear magnetic resonance (NMR) spectroscopy, fluorescence spectroscopy, and isothermal titration calorimetry. These studies would provide quantitative data on the binding constant and the selectivity for fluoride over other common anions such as chloride, bromide, and iodide.

Role in the Removal of Metal Complexes in Acidic Media

In acidic media, certain metal ions can form anionic complexes. The dibenzyldimethylammonium cation, being a positively charged species, can act as a phase-transfer catalyst or an extractant for these anionic metal complexes. This property can be exploited for the removal of toxic heavy metal ions from industrial wastewater. The process would involve the formation of an ion pair between the dibenzyldimethylammonium cation and the anionic metal complex, which can then be extracted into an organic phase or adsorbed onto a solid support. The efficiency of this removal process would depend on factors such as the pH of the solution, the concentration of the dibenzyldimethylammonium salt, and the nature of the metal complex. The removal of metal ions from acidic mine drainage, for instance, is a significant environmental challenge where such technologies could find application. mdpi.com

Development of Chemically Modified Electrodes for Ion Recognition

Chemically modified electrodes (CMEs) are electrodes that have their surfaces intentionally altered to enhance their electrochemical performance or to impart new functionalities. iupac.orgwikipedia.org The modification of electrode surfaces is a vibrant area of research in electrochemistry. wikipedia.org These modifications can improve sensitivity, selectivity, and stability. researchgate.net

An electrode can be modified by incorporating this compound into a polymer film or by covalently attaching the dibenzyldimethylammonium moiety to the electrode surface. Such a modification would create a positively charged interface that could be used for the selective recognition and detection of anions. The principle of detection would be based on the change in the electrochemical signal (e.g., current or potential) upon the binding of the target anion to the modified surface. For example, a CME functionalized with dibenzyldimethylammonium could be used as a potentiometric sensor for fluoride ions, where the binding of fluoride would cause a measurable change in the electrode potential. Alternatively, the binding event could modulate the electron transfer kinetics of a redox probe present in the solution, leading to a change in the voltammetric response. The development of such sensors requires careful optimization of the electrode modification procedure and the experimental conditions to achieve high sensitivity and selectivity. researchgate.net The goal of modifying an electrode is to tailor its surface to achieve a specific desired outcome. dtic.mil

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.